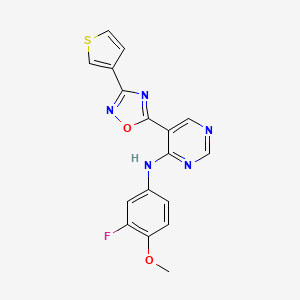

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel chemical entity that appears to be related to a class of compounds with potential pesticidal and antimicrobial activities. The structure suggests the presence of multiple functional groups, such as a pyrimidin-4-amine core, a thiophene ring, and an oxadiazole moiety, which are known to confer various biological activities.

Synthesis Analysis

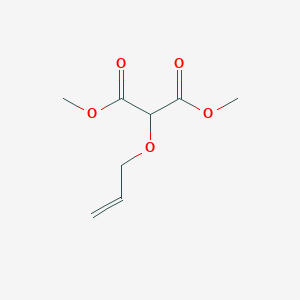

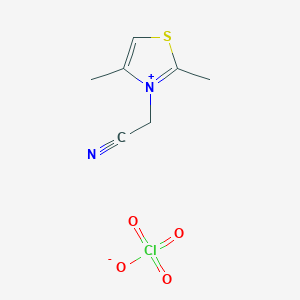

The synthesis of related compounds has been reported using techniques such as the Gewald synthesis, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base to form aminothiophenes . Additionally, the Vilsmeier-Haack reaction has been employed to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to form Schiff bases . These methods indicate that the synthesis of the compound would likely involve multi-step reactions and the use of specialized reagents to introduce the various functional groups.

Molecular Structure Analysis

The molecular structure of related pyrimidin-4-amine derivatives has been confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of fluorine atoms would also allow for the use of 19F NMR spectroscopy to further elucidate the structure .

Chemical Reactions Analysis

The compound's functional groups suggest that it may undergo various chemical reactions. For instance, the oxadiazole moiety is known to participate in nucleophilic substitution reactions, and the amine group could be involved in the formation of Schiff bases or amide linkages . The thiophene ring could also undergo electrophilic aromatic substitution, given its electron-rich nature.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds have shown a range of biological activities. Pyrimidin-4-amine derivatives have demonstrated excellent insecticidal and fungicidal activities , and oxadiazole analogues have shown antimicrobial and anticancer properties . The presence of fluorine and methoxy groups would likely influence the lipophilicity and electronic properties of the molecule, potentially affecting its bioavailability and reactivity.

Scientific Research Applications

Antifungal and Anticancer Properties

Research has identified derivatives of the focal compound with significant antifungal and anticancer activities. For example, a study synthesized dimethylpyrimidin-derivatives that demonstrated potent antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017). Furthermore, another research effort synthesized derivatives that showed considerable anticancer activity against various human cancer cell lines, underscoring their potential in cancer therapy (Yakantham et al., 2019).

Pesticidal Activities

The exploration of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has led to the discovery of compounds with broad-spectrum insecticidal and fungicidal activity. This study emphasizes the potential of these compounds in developing new pesticides with novel modes of action, contributing to agricultural sciences (Liu et al., 2021).

Electrochromic and Optoelectronic Applications

Significant progress has been made in the development of novel polyimides for electrochromic devices, highlighting the structural manipulation's impact on optoelectronic characteristics. This research illustrates the potential of derivatives in the field of material science, especially in applications related to electrochromic performances and devices (Constantin et al., 2019).

Antioxidant Activity

A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and characterized, showing significant in vitro antioxidant activity. This highlights the compound's derivatives as promising candidates for antioxidant applications, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Synthesis and Characterization

The synthesis and characterization of related compounds have provided a foundation for understanding their structural properties and reactivities. For instance, the preparation of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various aldehydes showcased the versatile synthetic approaches and highlighted their antimicrobial activities (Puthran et al., 2019).

properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c1-24-14-3-2-11(6-13(14)18)21-16-12(7-19-9-20-16)17-22-15(23-25-17)10-4-5-26-8-10/h2-9H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPMFVWRIYJVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)

![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)

![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)